molecular formula C21H27ClN2O3S2 B5170853 N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B5170853
M. Wt: 455.0 g/mol
InChI Key: XTQOVVUEWCRTHD-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the tert-butylsulfanyl group:

    Ethylation: The next step involves the ethylation of the intermediate compound.

    Benzamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]benzamide
  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3S2/c1-21(2,3)28-14-13-23-20(25)16-9-11-18(12-10-16)24(29(4,26)27)15-17-7-5-6-8-19(17)22/h5-12H,13-15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQOVVUEWCRTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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